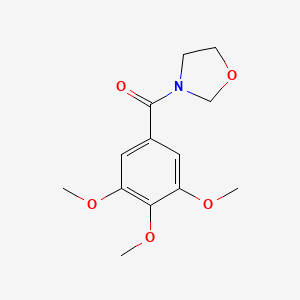
Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-: is a heterocyclic compound with the molecular formula C13H17NO5 and a molecular weight of 267.27778 . This compound features an oxazolidine ring substituted with a 3,4,5-trimethoxybenzoyl group, making it a unique and interesting molecule in the field of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxazolidines typically involves the cyclization of amino alcohols with carbonyl compounds. For 3-(3,4,5-trimethoxybenzoyl)oxazolidine, the reaction between 3,4,5-trimethoxybenzoyl chloride and an appropriate amino alcohol under basic conditions is a common method . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidation reactions, often leading to the formation of oxazolidinones.
Reduction: Reduction of oxazolidines can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like triethylamine
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: N-alkylated oxazolidines
Aplicaciones Científicas De Investigación
Chemistry: 3-(3,4,5-trimethoxybenzoyl)oxazolidine is used as an intermediate in the synthesis of various biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, oxazolidines are used as curing agents for epoxy resins and as intermediates in the production of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-trimethoxybenzoyl)oxazolidine is not fully understood. the trimethoxybenzoyl group is known to interact with various molecular targets, including enzymes and receptors . This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Oxazolidinones: These compounds are structurally related to oxazolidines and share similar chemical properties.
Spirooxazolidines: These compounds feature a spirocyclic structure and are known for their biological activities.
Polycyclic Oxazolidines: These compounds have multiple fused rings and are used in various chemical applications.
Uniqueness: 3-(3,4,5-trimethoxybenzoyl)oxazolidine is unique due to the presence of the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
38943-52-1 |
|---|---|
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
1,3-oxazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H17NO5/c1-16-10-6-9(7-11(17-2)12(10)18-3)13(15)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
DTPIFOKFGUEOIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)

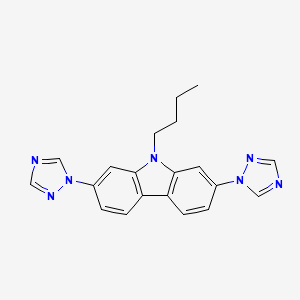

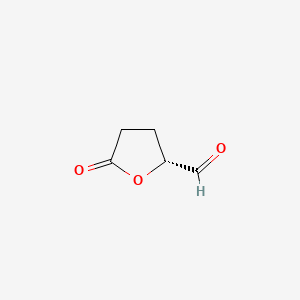
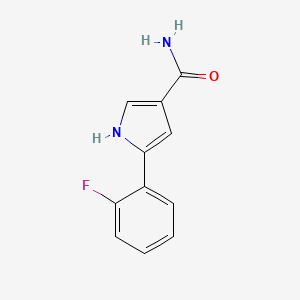
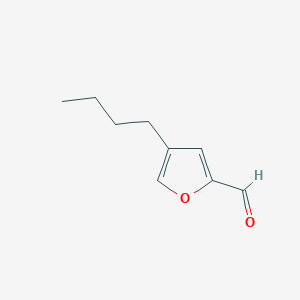
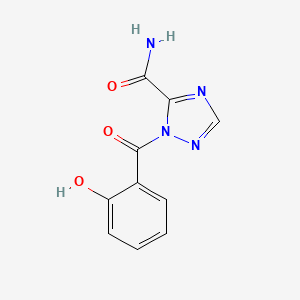
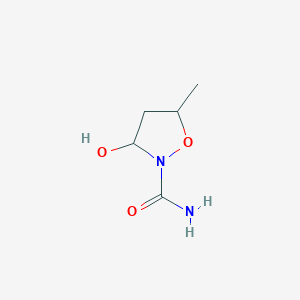
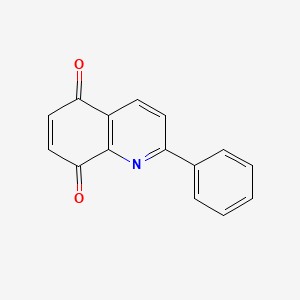
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)

![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
![1-Acetyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12876974.png)
